molecular formula C7H5Br2NO3 B2874592 Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate CAS No. 1706431-76-6

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate

Cat. No. B2874592
CAS RN: 1706431-76-6
M. Wt: 310.929
InChI Key: GXYCUGWREFTKQI-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to have antimicrobial properties and has been tested against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Another advantage is its antimicrobial properties, which make it a potential candidate for the development of new antibiotics. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate. One direction is the development of new cancer treatments based on the compound's ability to inhibit the growth of cancer cells. Another direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate can be synthesized using various methods, including the reaction of 2,4-dibromopyridine with methyl 2-oxo-2H-pyridine-4-carboxylate in the presence of a base. Another method involves the reaction of 2,4-dibromopyridine with methyl 2-bromoacetoacetate in the presence of a base. The yield of the compound varies depending on the method used.

Scientific Research Applications

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been tested against various bacterial and fungal strains. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

methyl 3,5-dibromo-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-7(12)4-3(8)2-10-6(11)5(4)9/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYCUGWREFTKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dibromo-2-hydroxypyridine-4-carboxylate

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